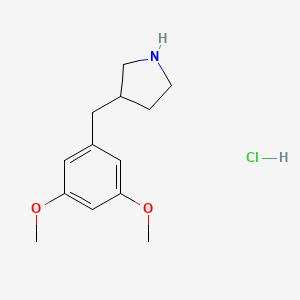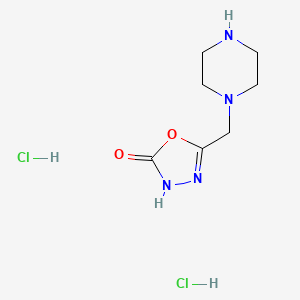
5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring and an oxadiazole ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride typically involves the reaction of piperazine with appropriate oxadiazole precursors under controlled conditions. The reaction conditions may include the use of strong acids or bases, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure product quality and yield. Purification steps, including crystallization and filtration, are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the oxadiazole ring, which can have different biological and chemical activities.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of pharmaceuticals and other organic compounds.
Biology: In biological research, 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride is used to study enzyme inhibition and receptor binding. Its derivatives can be used to develop new drugs targeting specific biological pathways.
Medicine: This compound has potential applications in the development of new therapeutic agents. Its derivatives are being investigated for their anti-inflammatory, analgesic, and antiviral properties.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound may interact with specific receptors, modulating their activity.
Molecular Targets and Pathways: The molecular targets of this compound can vary widely, but common targets include enzymes involved in inflammatory processes, pain pathways, and viral replication mechanisms. The specific pathways involved will depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Piperazine derivatives: Other piperazine-containing compounds with similar structures and reactivity.
Oxadiazole derivatives: Compounds with oxadiazole rings that exhibit similar chemical properties.
Uniqueness: 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride is unique due to its combination of a piperazine ring and an oxadiazole ring, which provides it with distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields.
Propriétés
Numéro CAS |
1401425-32-8 |
|---|---|
Formule moléculaire |
C7H13ClN4O2 |
Poids moléculaire |
220.66 g/mol |
Nom IUPAC |
5-(piperazin-1-ylmethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c12-7-10-9-6(13-7)5-11-3-1-8-2-4-11;/h8H,1-5H2,(H,10,12);1H |
Clé InChI |
LONVEWDHNYOKLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=NNC(=O)O2.Cl.Cl |
SMILES canonique |
C1CN(CCN1)CC2=NNC(=O)O2.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)
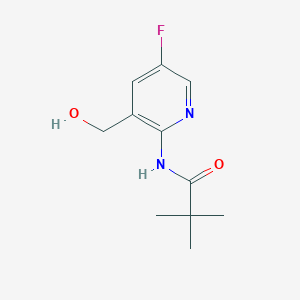
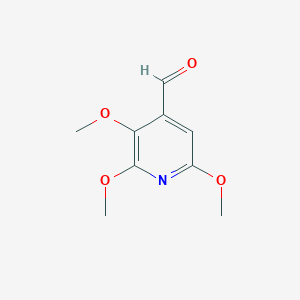
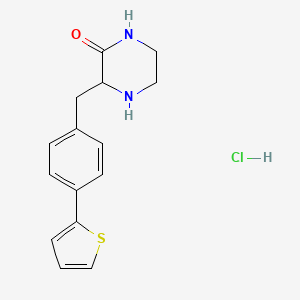
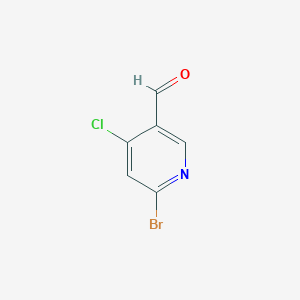
![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)
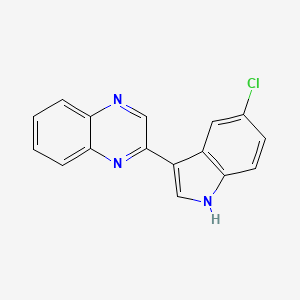
![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402748.png)
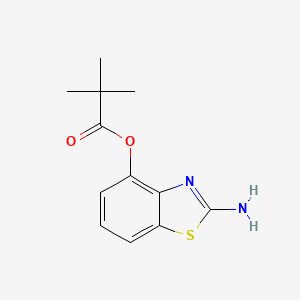
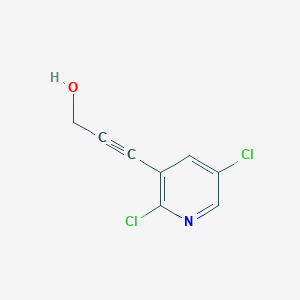
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1402755.png)

